molecular formula C19H23BO3 B14030778 2-(2-Methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14030778
M. Wt: 310.2 g/mol
InChI Key: SEROYEGQZZHVRV-UHFFFAOYSA-N
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Description

2-(2-Methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 881314-65-4) is a boronic ester derivative featuring a biphenyl core substituted with a methoxy group (-OCH₃) at the 2-position and a pinacol boronate group at the 4-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the pinacol boronate moiety .

Properties

Molecular Formula

C19H23BO3

Molecular Weight

310.2 g/mol

IUPAC Name

2-(3-methoxy-4-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)15-11-12-16(17(13-15)21-5)14-9-7-6-8-10-14/h6-13H,1-5H3

InChI Key

SEROYEGQZZHVRV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Lithiation and Borylation Route

This is the most common synthetic approach, involving halogen-lithium exchange followed by reaction with a boronate ester reagent.

General Procedure:

  • Starting Material: 2-bromo- or 2-halogenated 2-methoxybiphenyl derivative.
  • Step 1: Treatment with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperature (-78 °C) under inert atmosphere (nitrogen or argon) to generate the corresponding aryllithium intermediate.
  • Step 2: Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a boronate ester reagent) at low temperature.
  • Step 3: Stirring the reaction mixture while gradually warming to room temperature, typically overnight.
  • Step 4: Quenching with water or ammonium chloride solution, followed by extraction and purification (e.g., silica gel chromatography).

Reaction Conditions and Yields:

Parameter Typical Conditions Yield (%) Notes
n-BuLi concentration 1.6–2.5 M in hexane Added dropwise at -78 °C
Solvent Anhydrous THF Purified prior to use
Temperature -78 °C to room temperature Initial lithiation at -78 °C, borylation warming
Boronate reagent 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Stoichiometric or slight excess
Reaction time 3–12 hours Stirring overnight common
Work-up Quench with water, extract with organic solvents Drying over MgSO4 or Na2SO4, concentration
Purification Silica gel column chromatography Eluent: hexane or ethyl acetate mixtures
Yield Range 51–86% 51–86 Dependent on substrate and exact conditions

Example from literature:

  • 1-bromo-3-(trifluoromethyl)benzene (5.00 g, 22 mmol) was treated with 9.8 mL n-BuLi (2.5 M) in THF at -78 °C, followed by addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (5.0 mL, 24 mmol). The mixture was stirred at room temperature for 12 hours, quenched with water, and extracted to yield the boronic ester in 86% yield.

  • Another example involved 4-bromodiphenyl ether (6.2 g, 25.0 mmol) under similar conditions, yielding 72% of the boronic ester after purification.

Palladium-Catalyzed Borylation (Miayura Borylation)

An alternative and widely adopted method is the palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron.

General Procedure:

  • Starting Material: 2-bromo- or 2-chloro-2-methoxybiphenyl derivatives.
  • Catalyst: Pd(dppf)Cl2·DCM or other Pd(0) catalysts.
  • Reagents: Bis(pinacolato)diboron (B2pin2), base such as potassium acetate (KOAc).
  • Solvent: 1,4-dioxane or THF.
  • Conditions: Heating at 80–100 °C under inert atmosphere for several hours.
  • Work-up: Cooling, aqueous quench, extraction, and purification.

Typical Yields: 60–80%

Example:

  • Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate was prepared by reacting methyl 2-bromo-5-chlorobenzoate with bis(pinacolato)diboron, Pd(dppf)Cl2·DCM (4 mol%), and KOAc in 1,4-dioxane at reflux to give 74% yield.

Reaction Optimization and Analytical Data

Optimization Parameters:

  • Temperature control is critical; lithiation requires low temperatures (-78 °C) to avoid side reactions.
  • Stoichiometry of boronate reagent affects yield.
  • Reaction time varies from 3 hours to overnight.
  • Purity of solvents and inert atmosphere are essential.

Analytical Characterization:

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Yield (%) Advantages Disadvantages
Lithiation + Borylation 2-Bromo-2-methoxybiphenyl n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -78 °C to RT, THF, inert gas 51–86 High regioselectivity, straightforward Requires low temperature, air-sensitive
Pd-Catalyzed Miayura Borylation 2-Bromo-2-methoxybiphenyl Pd(dppf)Cl2·DCM, bis(pinacolato)diboron, KOAc 80–100 °C, 1,4-dioxane, inert 60–74 Mild conditions, scalable Catalyst cost, longer reaction times

Research Findings and Considerations

  • The lithiation-borylation route is favored when precise regioselectivity is required, especially for sensitive biphenyl derivatives with methoxy substitution.
  • The palladium-catalyzed borylation is more practical for large-scale synthesis and avoids the use of highly reactive organolithium reagents.
  • Both methods require rigorous exclusion of moisture and oxygen to prevent degradation of sensitive intermediates.
  • Purification typically involves silica gel chromatography, with hexane or ethyl acetate as eluents.
  • Reaction monitoring by thin-layer chromatography (TLC) and NMR is standard.
  • The choice of method depends on substrate availability, scale, and sensitivity.

Chemical Reactions Analysis

2-(2-Methoxy-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The biphenyl moiety can be reduced under specific conditions to form a cyclohexyl derivative.

    Substitution: The boronic acid group can participate in further cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-Methoxy-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The methoxy group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related boronic esters, emphasizing substituent positions, electronic effects, and applications:

Compound Name Substituents Key Properties/Applications References
2-(2-Methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-OCH₃, 4-boronate Electron-rich arylboronate; suited for couplings requiring electron-donating groups
2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Unsubstituted biphenyl, 4-boronate Baseline reactivity; used in photocatalytic borylation (80% yield)
2-(2′-Fluoro-2-methyl-[1,1′-biphenyl]-3-yl)-4,4,5,5-tetramethyl-dioxaborolane 2′-F, 2-CH₃, 3-boronate Electron-withdrawing F enhances stability; used in PD-1/PD-L1 inhibitor synthesis (60% yield)
2-(2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-dioxaborolane 2-OCH₃, 4′-CH₃, 4-boronate Steric hindrance from 4′-CH₃ may reduce coupling efficiency
2-(6-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-dioxaborolane Dibenzothiophene-biphenyl hybrid Extended π-system for organic electronics; poor solubility in polar solvents

Key Observations :

  • Electron-Donating vs. Fluorinated analogues (e.g., 2′-F in ) exhibit enhanced stability but lower reactivity due to electron withdrawal.
  • Steric Effects : Substituents like 4′-methyl () introduce steric bulk, which may hinder access to the boron center, reducing coupling efficiency.
  • Extended Aromatic Systems : Compounds with fused aromatic systems (e.g., dibenzothiophene in ) are tailored for optoelectronic applications but face solubility challenges.

Insights :

  • The target compound’s synthesis route is unspecified, but photocatalytic methods (as in ) offer mild conditions and high yields for similar substrates.
  • Sterically hindered or electron-deficient substrates (e.g., fluorinated derivatives) often require harsher conditions and result in lower yields .
Spectral and Physical Properties
  • NMR Shifts :
    • The unsubstituted biphenyl boronate () shows aryl proton signals at δ 7.93 (d, J = 8.3 Hz) and 7.67–7.62 (m), while the methoxy-substituted analogue (target compound) would likely exhibit upfield shifts for protons near the electron-donating -OCH₃ group.
    • The 2′-fluoro-2-methyl derivative () displays distinct aromatic signals at δ 7.70–7.25, influenced by fluorine’s electronegativity.
  • Melting Points :
    • The target compound’s melting point is unreported, but related compounds range from 94–100°C (e.g., ).

Biological Activity

2-(2-Methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2315411-55-1) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action and therapeutic potential.

  • Molecular Formula : C18H25B O2
  • Molecular Weight : 310.20 g/mol
  • Structure : The compound features a dioxaborolane ring which is known for its stability and reactivity in biological systems.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a potential inhibitor of specific kinases. Kinases are crucial in various cellular processes including signal transduction and cell cycle regulation.

Research indicates that compounds similar to this compound may exhibit inhibitory effects on several kinases:

  • PKMYT1 Inhibition : Similar compounds have been shown to inhibit PKMYT1, a kinase involved in the regulation of CDK1 phosphorylation. This inhibition can lead to enhanced cell death in cancer cells with specific genetic vulnerabilities such as CCNE1 amplification .
  • Potential as a Therapeutic Agent : The ability of this compound to selectively inhibit kinases suggests its potential utility in treating cancers characterized by dysregulated kinase activity.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds and their implications for cancer therapy:

Table 1: Summary of Biological Activity Studies

Study ReferenceCompoundTarget KinaseIC50 (μM)Biological Outcome
Compound 1PKMYT10.69Inhibits tumor growth in xenograft models
Analog 22PKMYT10.011Enhanced potency over parent compound
VariousCDK2High micromolar rangeLimited inhibition observed

Pharmacokinetics and ADME Properties

While specific pharmacokinetic data for this compound is limited, studies on structurally similar compounds suggest that modifications can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(2-Methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Suzuki-Miyaura coupling?

  • Methodology : Use a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with a 1:1.2 molar ratio of aryl halide to boronate ester. Employ THF or dioxane as the solvent and a mild base (K₂CO₃ or Na₂CO₃) at 80–100°C under inert atmosphere. For purification, use silica gel column chromatography with hexane/ethyl acetate (20:1 v/v) .
  • Example : A yield of 80% was achieved using 4-chloro-1,1'-biphenyl and petroleum ether/EtOAc (50:1) as eluent .

Q. How to characterize this compound using NMR spectroscopy?

  • Methodology : Acquire ¹H, ¹³C, and ¹¹B NMR spectra in CDCl₃ at 400 MHz (¹H), 100 MHz (¹³C), and 128 MHz (¹¹B). Key peaks include:

  • ¹H NMR : δ 7.93 (d, J = 8.3 Hz, aromatic protons), 1.39 (s, 12H, tetramethyl groups) .
  • ¹³C NMR : δ 144.00 (quaternary carbons adjacent to boron), 25.00 (methyl carbons) .
  • ¹¹B NMR : δ ~30–35 ppm (typical for dioxaborolanes) .

Q. What purification techniques are effective for isolating this boronate ester?

  • Methodology : After reaction completion, extract the crude product with ethyl acetate, wash with brine, and dry over Na₂SO₄. Purify via flash column chromatography using hexane/ethyl acetate gradients (25:1 to 10:1) . For high-purity applications, employ GPC with ethyl acetate .

Advanced Research Questions

Q. How does the methoxy substituent influence reactivity in cross-coupling reactions?

  • Analysis : The electron-donating methoxy group enhances stability of the boronate ester and directs coupling to para positions. Comparative studies with non-methoxy analogs (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) show reduced yields in polar solvents due to steric hindrance .
  • Mechanistic Insight : Methoxy groups may stabilize intermediates via resonance effects, as observed in related biphenyl systems .

Q. How to resolve discrepancies in NMR data for structurally similar boronate esters?

  • Troubleshooting :

  • Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) can shift aromatic proton signals by 0.1–0.3 ppm .
  • Impurities : Trace solvents (e.g., THF) or water may broaden peaks. Dry samples rigorously and reacquire spectra.
  • Example : Inconsistent ¹³C signals for quaternary carbons were resolved by optimizing relaxation delays during NMR acquisition .

Q. What are the challenges in quantifying boron content via titration?

  • Methodology : Use potentiometric titration with mannitol as a complexing agent to enhance boron’s acidity. Calibrate with standard boric acid solutions.
  • Limitations : Interference from residual pinacol or methanol requires pre-purification via recrystallization in hexane .

Key Notes

  • Methodological Focus : Answers emphasize reproducible protocols and data validation.
  • Advanced Topics : Address mechanistic and analytical challenges specific to boronate ester chemistry.

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